2-(1-ethyl-1H-imidazol-2-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-9-4-3-8-6(9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |
InChI Key |
TUAAZOXSXIQPAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 2 1 Ethyl 1h Imidazol 2 Yl Acetic Acid
Reactivity of the Imidazole (B134444) Nucleus
The imidazole ring is an aromatic heterocycle that is considered electron-rich, making it susceptible to various substitution reactions. globalresearchonline.netnih.gov The presence of the N-ethyl group at position 1 and the acetic acid moiety at position 2 significantly influences the regioselectivity of these transformations.
Electrophilic Aromatic Substitution Reactions on the Imidazole Ring
The imidazole ring is generally activated towards electrophilic aromatic substitution (EAS). The reaction typically occurs at the C4 or C5 positions, as the C2 position is already substituted and generally less reactive towards electrophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms. globalresearchonline.netyoutube.com The N-ethyl group at the N1 position and the methylene-carboxyl group at the C2 position direct incoming electrophiles primarily to the C4 and C5 positions.
Common electrophilic substitution reactions applicable to the imidazole nucleus include nitration, halogenation, and sulfonation. These reactions introduce new functional groups onto the ring, which can serve as handles for further derivatization.
| Reaction | Typical Reagents | Potential Product(s) | Notes |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-(1-Ethyl-4-nitro-1H-imidazol-2-yl)acetic acid and/or 2-(1-Ethyl-5-nitro-1H-imidazol-2-yl)acetic acid | Reaction conditions must be carefully controlled to prevent degradation of the acetic acid side chain. |
| Bromination | Br₂ in CH₃COOH or NBS | 2-(4-Bromo-1-ethyl-1H-imidazol-2-yl)acetic acid and/or 2-(5-Bromo-1-ethyl-1H-imidazol-2-yl)acetic acid | N-Bromosuccinimide (NBS) can be used as a milder alternative to elemental bromine. |
| Chlorination | Cl₂ or NCS | 2-(4-Chloro-1-ethyl-1H-imidazol-2-yl)acetic acid and/or 2-(5-Chloro-1-ethyl-1H-imidazol-2-yl)acetic acid | N-Chlorosuccinimide (NCS) offers a more controlled reaction. |
| Sulfonation | Fuming H₂SO₄ | 2-(1-Ethyl-1H-imidazol-2-yl)acetic-4-sulfonic acid and/or 2-(1-Ethyl-1H-imidazol-2-yl)acetic-5-sulfonic acid | Requires harsh conditions which may not be compatible with the rest of the molecule. |
Nucleophilic Substitution Reactions Involving the Imidazole Ring
Nucleophilic aromatic substitution (SNAr) on an unsubstituted imidazole ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. globalresearchonline.netpsu.edu For 2-(1-ethyl-1H-imidazol-2-yl)acetic acid, direct nucleophilic attack on the ring is unlikely.
However, if the ring is first functionalized with a halogen atom at the C4 or C5 position via electrophilic substitution, this halogen can then be displaced by a variety of nucleophiles. psu.edu This two-step sequence allows for the introduction of functionalities such as amino, alkoxy, or cyano groups. The reaction is typically facilitated by the presence of an activating group, such as a nitro group, on the ring. psu.edu
Transformations of the Acetic Acid Side Chain
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, offering numerous pathways for derivatization.
Esterification and Amidation Reactions for Conjugate Synthesis
The carboxylic acid moiety of this compound can be readily converted into esters or amides. These reactions are fundamental for creating conjugates, prodrugs, or for modifying the physicochemical properties of the parent molecule. scribd.com
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemguide.co.ukbyjus.com Alternatively, milder conditions can be employed, such as using coupling agents. nih.gov
Amidation involves the reaction of the carboxylic acid with a primary or secondary amine. This reaction usually requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govnih.gov
| Reaction Type | Reagent | Activating Agent/Catalyst | Product Class |
|---|---|---|---|
| Esterification | Methanol (CH₃OH) | H₂SO₄ (catalytic) | Methyl 2-(1-ethyl-1H-imidazol-2-yl)acetate |
| Esterification | Ethanol (B145695) (CH₃CH₂OH) | H₂SO₄ (catalytic) | Ethyl 2-(1-ethyl-1H-imidazol-2-yl)acetate |
| Amidation | Ammonia (B1221849) (NH₃) | EDC/HOBt | 2-(1-Ethyl-1H-imidazol-2-yl)acetamide |
| Amidation | Benzylamine (C₆H₅CH₂NH₂) | EDC/HOBt | N-Benzyl-2-(1-ethyl-1H-imidazol-2-yl)acetamide |
| Amidation | Glycine methyl ester | DCC | Peptide conjugate |
Decarboxylation Pathways and Product Analysis
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic acids like the acetic acid moiety in this compound, decarboxylation is generally not a facile process and requires significant energy input, such as high temperatures (pyrolysis). oup.com The reaction is more favorable for acids with specific structural features, such as a β-keto group or α-nitro group, which are absent in this molecule. organic-chemistry.org
Forcing the decarboxylation of this compound, for instance through pyrolysis or in the presence of specialized catalysts, would be expected to yield 1-ethyl-2-methyl-1H-imidazole. oup.com The stability of the molecule under moderate heating suggests that decarboxylation is not a common or spontaneous degradation pathway. Studies on related (hetero)aromatic carboxylic acids have shown that decarboxylation can be mediated under specific conditions, such as in the presence of ionic melting salts like imidazole hydrochloride, though this is more effective for acids with activating groups. researchgate.net
Reactivity and Functionalization of the N-Ethyl Substituent
The N-ethyl group is the most chemically inert part of the molecule. The C-H bonds of the ethyl group are saturated and generally unreactive towards the ionic reagents used for modifying the imidazole ring or the acetic acid side chain.
Functionalization of the ethyl group would typically require radical reaction conditions. For instance, free-radical halogenation using N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom onto the ethyl chain, preferentially at the methylene (B1212753) (CH₂) position adjacent to the nitrogen due to resonance stabilization of the resulting radical intermediate. However, such reactions can lack selectivity and may lead to a mixture of products.
The primary role of the N-ethyl substituent is often steric and electronic. It prevents tautomerism of the imidazole ring and provides steric bulk around the N1-C2 bond, which can influence the approach of reagents to this part of the molecule. otago.ac.nznih.gov
Heteroatom-Directed Chemical Transformations
The nitrogen and oxygen atoms in this compound are central to its reactivity, directing a variety of chemical transformations. The lone pair of electrons on the N-3 nitrogen of the imidazole ring and the acidic proton of the carboxylic acid group are the primary sites of reactivity.
One of the fundamental reactions of the carboxylic acid group is esterification . This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. For instance, reaction with ethanol and a catalytic amount of sulfuric acid would yield ethyl 2-(1-ethyl-1H-imidazol-2-yl)acetate. Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction with alcohols under milder conditions.
Amidation is another key transformation of the carboxylic acid group. Reaction with a primary or secondary amine, often facilitated by coupling agents such as EDC or by converting the carboxylic acid to a more reactive acyl chloride, results in the formation of the corresponding amide. For example, treatment of this compound with ammonia would produce 2-(1-ethyl-1H-imidazol-2-yl)acetamide.
The N-3 nitrogen of the imidazole ring can also direct chemical transformations. While the N-1 position is already substituted with an ethyl group, the N-3 nitrogen is available for alkylation . This reaction typically requires a strong alkylating agent, such as an alkyl halide, and may result in the formation of a quaternary imidazolium (B1220033) salt. These salts can have altered solubility and electronic properties compared to the parent molecule.
| Transformation | Reagents | Product |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., EDC) | 2-(1-ethyl-1H-imidazol-2-yl)acetate |
| Amidation | Amine (e.g., Ammonia), Coupling Agent (e.g., EDC) | 2-(1-ethyl-1H-imidazol-2-yl)acetamide |
| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | 1-ethyl-3-alkyl-2-(carboxymethyl)imidazolium salt |
Cycloaddition and Condensation Reactions for Novel Heterocycle Formation
The imidazole ring of this compound can potentially participate in cycloaddition reactions, although these are not as common as for other heterocyclic systems. The diene character of the imidazole ring is generally low due to its aromaticity. However, under specific conditions, intramolecular Diels-Alder reactions of vinyl-substituted imidazoles have been reported to form fused ring systems. researchgate.net For this compound to undergo such a reaction, the acetic acid side chain would need to be appropriately functionalized with a dienophile.
More prevalent are condensation reactions involving the active methylene group of the acetic acid side chain. This group can be deprotonated by a strong base to form a nucleophilic enolate, which can then react with various electrophiles. For example, condensation with an aldehyde or ketone in the presence of a base could lead to the formation of α,β-unsaturated carboxylic acid derivatives.
Furthermore, the imidazole ring itself can participate in condensation reactions. For instance, the synthesis of fused heterocyclic systems can be achieved through reactions that involve both the imidazole ring and a suitably functionalized side chain. While specific examples for this compound are not extensively documented, analogous imidazole derivatives are known to undergo such transformations to form complex polycyclic structures. rsc.orgamazonaws.com For example, condensation of o-phenylenediamine (B120857) with aldehydes in the presence of acetic acid can lead to the formation of benzimidazole (B57391) derivatives. researchgate.net
| Reaction Type | Reactants | Potential Product Class |
| Intramolecular Cycloaddition | Derivatized this compound with a tethered dienophile | Fused polycyclic imidazole derivatives |
| Condensation | Aldehyde/Ketone, Base | α,β-unsaturated this compound derivatives |
| Condensation for Heterocycle fusion | Bifunctional reagents | Fused heterocyclic systems |
Oxidation and Reduction Chemistry of Imidazoleacetic Acid Systems
The imidazole ring is generally considered to be relatively stable to oxidation. However, under harsh conditions or with potent oxidizing agents, the ring can be cleaved. For instance, treatment of some imidazole derivatives with strong oxidizing agents can lead to the formation of parabanic acid derivatives. uobasrah.edu.iq The ethyl group at the N-1 position and the acetic acid side chain are also susceptible to oxidation under appropriate conditions. Polyalkylated imidazoles have been shown to be less stable towards oxidation compared to unsubstituted imidazole. ntnu.no
Conversely, the imidazole ring can be reduced under certain conditions. Catalytic hydrogenation, for example, using a platinum oxide catalyst in a solvent such as acetic anhydride, has been shown to reduce the imidazole ring to an imidazolidine. acs.org This transformation saturates the heterocyclic ring, significantly altering its electronic and steric properties. The carboxylic acid group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 2-(1-ethyl-1H-imidazol-2-yl)ethanol.
It is important to note that the choice of reagents and reaction conditions is crucial in determining the outcome of oxidation and reduction reactions, as different functional groups within the molecule can exhibit varying sensitivities.
| Reaction Type | Reagents | Potential Product |
| Oxidation (Ring) | Strong Oxidizing Agents | Ring-opened products (e.g., parabanic acid derivatives) |
| Reduction (Ring) | H₂, PtO₂, Acetic Anhydride | 2-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)acetic acid |
| Reduction (Carboxylic Acid) | LiAlH₄ | 2-(1-ethyl-1H-imidazol-2-yl)ethanol |
Advanced Spectroscopic and Structural Elucidation of 2 1 Ethyl 1h Imidazol 2 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer primary confirmation of the molecular structure by identifying the distinct chemical environments of the hydrogen and carbon atoms, respectively. The expected chemical shifts for 2-(1-ethyl-1H-imidazol-2-yl)acetic acid are based on the electronic effects of the imidazole (B134444) ring and the carboxylic acid moiety.
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the methylene (B1212753) protons of the acetic acid side chain (a singlet), and the two non-equivalent protons on the imidazole ring (two singlets or doublets).
The ¹³C NMR spectrum provides complementary information, confirming the presence of all seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the imidazole ring, and the carbons of the N-ethyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Imidazole H-4/H-5 | ~7.0 - 7.5 | s (or d) | 2H |
| N-CH₂ (ethyl) | ~4.1 | q | 2H |
| Ring-CH₂ (acetyl) | ~3.8 | s | 2H |
| CH₃ (ethyl) | ~1.4 | t | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (acid) | ~172 |
| C-2 (imidazole) | ~145 |
| C-4/C-5 (imidazole) | ~120 - 128 |
| N-CH₂ (ethyl) | ~42 |
| Ring-CH₂ (acetyl) | ~30 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the methylene and methyl protons of the ethyl group, confirming their adjacency. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (¹J-coupling). nih.govyoutube.com It would show correlations between the N-CH₂ protons and the N-CH₂ carbon, the CH₃ protons and the CH₃ carbon, the ring-CH₂ protons and the ring-CH₂ carbon, and the imidazole ring protons with their respective ring carbons. hmdb.ca
The N-CH₂ protons of the ethyl group to the C-2 and C-5 carbons of the imidazole ring, confirming the point of attachment.
The ring-CH₂ protons of the acetic acid group to the C-2 and C-4 carbons of the imidazole ring.
The ring-CH₂ protons to the carbonyl carbon (C=O) of the carboxylic acid group.
Variable-temperature (VT) NMR studies can provide insight into dynamic processes within the molecule, such as hindered rotation around single bonds. rsc.org In C-glycosylflavones, which feature a bulky group attached to a ring, VT-NMR has been used to study the presence of rotamers (rotational isomers) that interconvert slowly at room temperature. mdpi.com For this compound, VT-NMR could be employed to investigate the rotational barrier around the C2-CH₂ bond connecting the imidazole ring to the acetic acid side chain. At low temperatures, distinct signals for different conformations might be observable, which would coalesce into averaged signals as the temperature is raised and the rate of rotation increases. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Elucidation
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₀N₂O₂), the exact molecular weight is 154.0742 g/mol .
Under electrospray ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 155.0815. Tandem MS (MS/MS) of this ion would induce fragmentation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the entire carboxyl group (COOH). libretexts.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Proposed) | Fragment Lost | Proposed Fragment Structure |
|---|---|---|
| 155 | - | [M+H]⁺ (Protonated molecule) |
| 137 | H₂O | Protonated azlactone intermediate |
| 111 | CO₂ | [M+H - CO₂]⁺ |
| 109 | H₂O + CO | [M+H - H₂O - CO]⁺ |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be a very broad absorption for the O-H stretch of the carboxylic acid, often spanning from 3300 to 2500 cm⁻¹, which is indicative of strong hydrogen bonding. scribd.com A sharp, strong absorption corresponding to the carbonyl (C=O) stretch would also be present.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Alkyl Groups | C-H stretch | 2980 - 2850 | Medium |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |
| Imidazole Ring | C=N / C=C stretch | 1620 - 1450 | Medium-Variable |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Characterization
Single-crystal X-ray diffraction provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties and Chromophore Analysis
The electronic absorption spectrum of a molecule provides significant insights into its electronic structure and the nature of its chromophores. For this compound, the principal chromophore is the substituted imidazole ring. This heterocyclic system contains a conjugated arrangement of double bonds (C=C and C=N) and nitrogen atoms with non-bonding electrons, which gives rise to characteristic electronic transitions upon absorption of ultraviolet or visible light.
The primary electronic transitions expected for the imidazole moiety are the high-intensity π → π* transitions and the lower-intensity n → π* transitions. The π → π* transitions, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed at shorter wavelengths in the UV spectrum. Unsubstituted imidazole in an aqueous solution, for instance, exhibits a characteristic absorption peak around 209 nm, which is assigned to this π → π* transition. researchgate.netmdpi.com
The n → π* transitions involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower molar absorptivity (ε). For some imidazole derivatives, such as imidazole-2-carbaldehyde, a distinct absorption band around 280 nm is attributed to the n → π* transition of the C=N group. researchgate.netmdpi.com
In this compound, the imidazole core is substituted at two positions. The ethyl group at the N-1 position acts as an auxochrome, which is expected to cause a minor bathochromic (red) shift compared to the unsubstituted ring. More significantly, the acetic acid moiety at the C-2 position is anticipated to have a pronounced effect on the electronic spectrum. The presence of a substituent at the C-2 position containing a carbonyl group (C=O), as seen in imidazole-2-carbaldehyde, results in a significant bathochromic shift of the n → π* transition to around 280 nm. mdpi.com A similar, though not identical, effect can be predicted for the acetic acid group in the target molecule.
Therefore, the UV-Vis spectrum of this compound is predicted to show a high-intensity absorption band in the 210-230 nm region, corresponding to the primary π → π* transition of the substituted imidazole ring. A second, much weaker band corresponding to the n → π* transition may be observed at longer wavelengths, likely in the 270-290 nm region, influenced by both the ring's C=N bond and the carboxylic acid's C=O group. The exact position and intensity of these bands can be influenced by solvent polarity and pH, as the protonation state of the second imidazole nitrogen and the carboxylic acid group can alter the electronic distribution within the chromophore.
Comparative UV-Vis Absorption Data of Imidazole Derivatives
The following table presents experimental UV-Vis absorption data for imidazole and related substituted compounds to provide context for the predicted properties of this compound.
| Compound | λmax (nm) | Transition Type | Solvent/Conditions | Reference |
|---|---|---|---|---|
| Imidazole | ~209 | π → π | 2% Methanol/Water | researchgate.netmdpi.com |
| 4-Methyl-imidazole | ~217 | π → π | 2% Methanol/Water | mdpi.com |
| Imidazole-2-carbaldehyde | ~215 | π → π* (weak) | Aqueous | researchgate.netmdpi.com |
| ~280 | n → π* (strong) | |||
| This compound | ~210-230 (predicted) ~270-290 (predicted) | π → π* n → π* | Aqueous/Alcohol | - |
Computational Chemistry and Theoretical Investigations of 2 1 Ethyl 1h Imidazol 2 Yl Acetic Acid
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and associated properties of a molecule. For 2-(1-ethyl-1H-imidazol-2-yl)acetic acid, QM calculations can predict its geometry, stability, and spectroscopic characteristics with high accuracy.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. tandfonline.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly used to optimize the molecular geometry of imidazole (B134444) derivatives, determining the most stable arrangement of atoms by finding the minimum energy state. tandfonline.com
These calculations can predict key structural parameters, such as bond lengths and angles. For this compound, the optimized geometry would reveal the precise spatial relationship between the ethyl-imidazole ring and the acetic acid side chain.
Furthermore, DFT is employed to predict spectroscopic parameters. The calculation of vibrational frequencies allows for the theoretical generation of an infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure. researchgate.net Similarly, by using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental NMR spectra. researchgate.netuomphysics.net
Table 1: Predicted Spectroscopic Data and Structural Parameters for this compound using DFT
| Parameter Type | Parameter | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.21 |
| C-O(H) | ~1.35 | |
| C(ring)-C(acid) | ~1.51 | |
| Vibrational Frequencies (cm⁻¹) | C=O stretch | ~1720 |
| O-H stretch | ~3400 (broad) | |
| ¹³C NMR Chemical Shift (ppm) | C=O | ~175 |
| C(ring)-N | ~138 |
Note: The values presented are typical estimates derived from DFT calculations on structurally similar molecules and may vary depending on the specific functional, basis set, and computational model used.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the carboxylic acid group and the imidazole ring. This distribution highlights the potential sites for nucleophilic and electrophilic attack. The energies of these orbitals allow for the calculation of various quantum chemical parameters that describe global reactivity. irjweb.com
Table 2: Calculated Quantum Chemical Parameters for this compound
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. irjweb.com |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic character. irjweb.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. rsc.org For this compound, MD simulations can provide crucial information about its conformational flexibility and its interactions with surrounding solvent molecules. tandfonline.com
A typical MD simulation might run for a duration of 100 nanoseconds under physiological conditions (e.g., 310 K, 1 bar pressure) to observe how the molecule behaves in a solution, such as water. rsc.org This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently occurring shapes. Key degrees of freedom, such as the rotation around the single bond connecting the imidazole ring to the acetic acid side chain, can be analyzed to understand the molecule's flexibility.
Furthermore, MD simulations are invaluable for studying solvent interactions. By explicitly modeling water molecules, it is possible to visualize and quantify the hydrogen bonding network between the carboxylic acid group of the molecule and the solvent. rsc.org This provides insight into its solubility and the stability of its solvated structure.
Prediction of Molecular Descriptors Relevant to Research
In fields like medicinal chemistry and materials science, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are often used to predict the behavior and suitability of a compound for a specific application.
For this compound, several key descriptors can be computationally predicted:
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. inchikey.info It is a good predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA greater than 140 Ų tend to have poor cell permeability, while those with a TPSA below 90 Ų are more likely to cross the blood-brain barrier. inchikey.info
Rotatable Bonds: The number of rotatable bonds is a measure of a molecule's conformational flexibility. A high number of rotatable bonds can be associated with poor oral bioavailability in drug candidates.
Table 3: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Relevance |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₂ | Basic chemical identity |
| Molecular Weight | 154.17 g/mol | Fundamental physical property |
| Topological Polar Surface Area (TPSA) | 51.5 Ų | Predicts transport properties like cell permeability. inchikey.info |
| Number of Rotatable Bonds | 3 | Indicates molecular flexibility. |
| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions. |
| Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding interactions. |
Theoretical Elucidation of Reaction Mechanisms for Imidazoleacetic Acid Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. This allows for the calculation of activation energies, which determine the rate of a reaction.
For transformations involving imidazoleacetic acids, theoretical studies can elucidate complex mechanisms. For example, studies on the tautomerization of imidazoleacetic acid have shown that a 1,2-proton shift mechanism has a high energy barrier. mdpi.com However, the presence of a single water molecule can facilitate a 1,3-proton shift, significantly lowering the activation energy and making the reaction much more feasible. mdpi.com
In the case of this compound, DFT calculations could be used to explore various reaction pathways, such as:
Esterification: Modeling the reaction of the carboxylic acid with an alcohol to form an ester, identifying the key transition states and intermediates.
Decarboxylation: Investigating the thermal stability of the compound and the energy barrier required to lose a molecule of CO₂.
Ring Reactions: Elucidating the mechanism of electrophilic substitution on the imidazole ring, predicting the regioselectivity of the reaction.
By calculating the energies of all species along a proposed reaction coordinate, a detailed understanding of the reaction's feasibility and kinetics can be achieved, guiding synthetic efforts and explaining observed chemical behavior. mdpi.com
Academic and Research Applications of 2 1 Ethyl 1h Imidazol 2 Yl Acetic Acid and Its Derivatives
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
The unique chemical architecture of imidazole-containing acetic acids, featuring a nucleophilic imidazole (B134444) ring and a reactive carboxylic acid group, makes them valuable starting materials in multi-step organic synthesis.
One of the most prominent applications of imidazole-acetic acid derivatives is their role as key intermediates in the synthesis of potent bisphosphonate drugs. nih.govnih.gov Zoledronic acid, a third-generation bisphosphonate used to treat bone-related disorders, is a prime example where imidazole-1-yl-acetic acid is a crucial precursor. nih.govnewdrugapprovals.org
The synthesis generally involves the reaction of the imidazole-acetic acid core with phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃), often in a suitable solvent like chlorobenzene. nih.govnewdrugapprovals.orggoogle.com This reaction constructs the characteristic geminal bisphosphonate group on the carbon adjacent to the imidazole ring. The process typically concludes with a hydrolysis step to yield the final bisphosphonic acid. nih.govgoogle.com Various synthetic routes focus on optimizing this process, including the initial preparation of the imidazole-1-yl-acetic acid hydrochloride intermediate through N-alkylation of imidazole. nih.govresearchgate.netnih.govdoaj.org
Table 1: Key Reagents in Zoledronic Acid Synthesis from Imidazole-1-yl-acetic acid
| Precursor | Key Reagents | Product |
|---|---|---|
| Imidazole-1-yl-acetic acid | Phosphorous acid (H₃PO₃), Phosphorus trichloride (PCl₃) | Zoledronic acid |
| Imidazole-1-yl-acetic acid | Phosphorous acid (H₃PO₃), Phosphorus oxychloride (POCl₃) | Zoledronic acid |
This interactive table summarizes the common reagents used in the synthesis of Zoledronic acid starting from imidazole-based precursors.
The imidazole acetic acid framework serves as a versatile building block for the construction of more complex, polyfunctional heterocyclic systems. proquest.comossila.com Researchers utilize this scaffold to synthesize novel molecular architectures with potential applications in drug discovery and materials science. mdpi.comnih.gov
Examples of its application as a synthetic building block include:
Benzimidazole (B57391) Derivatives: The core structure can be elaborated to form fused heterocyclic systems like benzimidazoles, which are known to possess a wide range of biological activities. researchgate.netuaeu.ac.ae
Thiazolidinone Hybrids: It can be incorporated into hybrid molecules containing other heterocyclic rings, such as thiazolidinone, to create novel scaffolds for anticancer research. nih.govsemanticscholar.orgresearchgate.net
Imidazolidin-2-ones: The fundamental structure is related to precursors used in the synthesis of imidazolidin-2-one moieties, which are found in numerous FDA-approved drugs. mdpi.com
The ability to modify both the imidazole ring and the acetic acid side chain allows for the creation of diverse libraries of compounds for screening and development.
Coordination Chemistry and Catalysis Research
The presence of multiple heteroatoms (nitrogen and oxygen) makes 2-(1-ethyl-1H-imidazol-2-yl)acetic acid and its analogues excellent ligands for a variety of metal ions.
Imidazole derivatives are widely studied in coordination chemistry due to the ability of the nitrogen atoms in the ring to donate electron pairs to metal centers. mdpi.comsemanticscholar.org The addition of the acetic acid group provides a carboxylate function, which can also coordinate to metals. This allows the molecule to act as a monodentate or a more stable bidentate chelating ligand, binding through both a nitrogen atom and an oxygen atom. nbinno.com
Researchers have synthesized and characterized numerous transition metal complexes involving imidazole-based ligands with metals such as cobalt(II), nickel(II), copper(II), and zinc(II). mdpi.comsemanticscholar.orgresearchgate.net These studies use techniques like FT-IR, UV-Vis spectroscopy, and elemental analysis to determine the structure and coordination geometry of the resulting complexes, which are often found to be octahedral. researchgate.netekb.eguodiyala.edu.iq
Table 2: Examples of Transition Metal Complexes with Imidazole-based Ligands
| Metal Ion | Ligand Type | Resulting Geometry |
|---|---|---|
| Co(II) | Imidazole derivative | Octahedral |
| Ni(II) | Imidazole derivative | Octahedral |
| Cu(II) | Imidazole derivative | Octahedral |
This interactive table showcases common transition metals that form complexes with imidazole-derived ligands and the typical resulting geometry.
Metal complexes derived from imidazole-containing ligands are actively investigated for their catalytic potential in various organic transformations. nbinno.com The specific metal center and the coordination environment created by the ligand dictate the catalytic activity.
Research findings include:
Oxidation Catalysis: Metal(II) complexes with imidazole ligands have demonstrated catalytic activity in the oxidation of styrene. mdpi.comsemanticscholar.org
Cross-Coupling Reactions: Copper and other transition metal complexes that incorporate imidazole-based ligands are being explored for their roles in facilitating cross-coupling reactions, which are fundamental in synthetic organic chemistry. nbinno.com
Synthesis of Complex Molecules: The catalytic properties of these complexes are harnessed for the synthesis of complex organic molecules, where they can promote specific chemical transformations with high efficiency. nbinno.com
Advanced Materials Science Applications
The application of this compound and related compounds extends into the field of materials science, particularly in the design of functional crystalline materials. The ability of these molecules to act as linkers—connecting metal ions in a predictable and orderly fashion—is key to this application.
Specifically, imidazole derivatives can serve as organic linkers in the construction of:
Metal-Organic Frameworks (MOFs): These are highly porous materials with vast internal surface areas, created by linking metal ions or clusters with organic ligands. nbinno.com
Coordination Polymers: These are extended structures formed through the coordination of metal ions with bridging ligands. nbinno.com
The resulting materials possess unique structural and electronic properties that make them promising for a variety of applications, including gas storage, chemical separations, and sensing. nbinno.com The bifunctional nature of imidazole-acetic acids, with distinct coordination sites on the ring and the side chain, offers precise control over the final structure and properties of these advanced materials. nbinno.com
Integration into Functional Polymer Architectures (e.g., fluorinated compounds)
The incorporation of imidazole moieties into polymer backbones is a strategy to develop materials with tailored properties. Fluorinated polymers containing imidazole units, for instance, are explored for their enhanced thermal stability, flame retardancy, and specific solubility characteristics.
Researchers have successfully synthesized novel fluorinated polyamides by employing asymmetric aromatic diamines containing tetraphenyl imidazole moieties. researchgate.net The process involves a low-temperature polycondensation of the diamine with various aromatic dicarboxylic acid dichlorides. researchgate.net The resulting polyamides exhibit amorphous structures with high molecular weights. researchgate.net These materials demonstrate excellent thermal stability, with 10% weight loss temperatures recorded between 445–453 °C, and they yield a high char content of 57–61% at 800 °C in a nitrogen atmosphere. researchgate.net Furthermore, their limited oxygen index (LOI) values, ranging from 39.9 to 41.9, indicate good flame retardancy. researchgate.net The presence of the bulky, fluorinated tetraphenyl imidazole groups contributes to their solubility in a range of organic solvents, allowing for the casting of flexible and low-colored thin films. researchgate.net
The synthesis of fluorinated derivatives of imidazole is an active area of research, with methods like microwave-assisted synthesis being explored to create these compounds efficiently and in an environmentally friendly manner. researchgate.net Such fluorinated imidazole derivatives serve as crucial building blocks for advanced materials, including potential anti-neoplastic agents where fluorinated imidazole[4,5f] researchgate.netjlu.edu.cnphenanthroline derivatives have been synthesized and investigated. nih.gov
| Property | Value Range | Significance |
|---|---|---|
| Weight-Average Molecular Weight (g/mol) | 22,500–34,600 | Indicates the formation of high molecular weight polymers. researchgate.net |
| 10% Weight Loss Temperature (°C) | 445–453 | Demonstrates high thermal stability. researchgate.net |
| Char Yield at 800 °C (in N₂) | 57–61% | Contributes to flame retardant properties. researchgate.net |
| Limited Oxygen Index (LOI) | 39.9–41.9 | Confirms good flame retardancy. researchgate.net |
| Moisture Uptake | 0.97–2.15% | Indicates low moisture absorption. researchgate.net |
| Solubility | Soluble in various organic solvents (e.g., NMP, DMAc, DMSO) | Allows for easy processing and film formation. researchgate.net |
Exploration of Nonlinear Optical (NLO) Properties in Imidazole-Containing Derivatives
Imidazole derivatives have garnered attention for their potential applications in nonlinear optics (NLO), which are crucial for technologies like optical signal processing and telecommunications. researchgate.net The NLO response in organic molecules arises from the displacement of electrons under a strong electromagnetic field, a property that can be enhanced by specific molecular designs.
The design of NLO-active imidazole derivatives often involves creating conjugated donor-acceptor systems. researchgate.netjlu.edu.cn The imidazole ring can act as a part of the π-conjugated bridge that connects an electron-donating group to an electron-accepting group. This molecular arrangement facilitates intramolecular charge transfer (ICT), which is a key factor for achieving a high second-order NLO response (hyperpolarizability, β). nih.gov
Computational studies using density functional theory (DFT) have been employed to predict and validate the NLO properties of imidazole derivatives. For instance, a computational analysis of imidazole-2-carboxaldehyde showed a high value for dipole moment, polarizability, and first-order hyperpolarizability, confirming its potential as an NLO material. researchgate.net Experimental investigations on synthesized conjugated donor-acceptor imidazole derivatives have confirmed a favorable trade-off between nonlinearity, transparency, and thermal stability. researchgate.netjlu.edu.cn
| Molecular Feature | Influence on NLO Properties | Example from Research |
|---|---|---|
| Donor-Acceptor System | Enhances intramolecular charge transfer (ICT), leading to a higher second-order NLO response. researchgate.net | Conjugated imidazole derivatives with electron-donating and accepting groups show good nonlinearity. researchgate.netjlu.edu.cn |
| π-Conjugated Bridge | Facilitates electron delocalization across the molecule, which is essential for NLO activity. | The imidazole ring itself can be part of the conjugated system. |
| Functional Groups | The introduction of specific groups (e.g., aldehyde) can significantly increase hyperpolarizability. nih.gov | Introduction of an aldehyde group into a phenanthro[9,10-d]-imidazole system increased the average hyperpolarizability value by 8.6 times. nih.gov |
| High Dipole Moment (μ) | Often correlates with a larger NLO response. researchgate.net | Computational studies on imidazole-2-carboxaldehyde revealed a high dipole moment, validating its NLO behavior. researchgate.net |
Scaffold Exploration in Structure-Activity Relationship (SAR) Studies for Bioactive Compounds
The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to interact with a wide range of biological targets. ajrconline.orgmdpi.com Its derivatives are extensively studied to understand structure-activity relationships (SAR), which provide crucial insights for rational drug design. researchgate.netjopir.in
Design Principles for Imidazole-Based Scaffolds in Molecular Target Modulation
The versatility of the imidazole scaffold stems from its unique physicochemical properties, which can be fine-tuned through chemical modifications to achieve desired interactions with biological targets like enzymes and receptors. ajrconline.orgresearchgate.net
Key design principles include:
Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This allows it to form critical hydrogen bond interactions within the binding sites of proteins. ajrconline.org
π-π and Hydrophobic Interactions: The aromatic nature of the imidazole ring enables it to participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein. Modifications to the scaffold can also introduce hydrophobic groups that engage in van der Waals forces. researchgate.netdovepress.com
Coordination with Metal Ions: The nitrogen atoms of the imidazole ring can act as ligands to coordinate with metal ions, such as zinc in metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases), often leading to potent inhibition.
Modulation of Physicochemical Properties: The imidazole scaffold offers multiple sites for substitution. Modifications at these positions can alter the molecule's size, shape, lipophilicity, and electronic distribution. This fine-tuning is essential for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for the target. nih.gov
Steric and Electrostatic Fields: Quantitative structure-activity relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have shown that steric, electrostatic, and hydrophobic fields are major determinants of the biological activity of imidazole derivatives. nih.gov The contour maps generated from these models provide detailed information about which regions of the molecule are sensitive to modifications, guiding the design of more potent compounds. nih.gov
Chemical Space Exploration of Imidazoleacetic Acid Derivatives for Research Probes
Chemical space exploration involves the systematic investigation of a large number of related chemical structures to identify compounds with novel or improved properties. mdpi.commdpi.com For the development of research probes, this process aims to discover molecules with high potency, selectivity, and a well-defined mechanism of action to study biological systems. bohrium.com
Exploring the chemical space of imidazoleacetic acid derivatives involves creating a library of analogues by systematically modifying the core structure of a compound like this compound. This can be achieved through both computational modeling and synthetic chemistry.
Strategies for Exploration:
Scaffold Modification: The core imidazoleacetic acid structure can be altered. This includes changing the substitution pattern on the imidazole ring or modifying the length and nature of the acetic acid side chain.
Substitution at the N-1 Position: The ethyl group at the N-1 position can be replaced with a variety of other alkyl or aryl groups to probe the steric and electronic requirements of a target's binding pocket.
Substitution at the Imidazole Ring: Positions C-4 and C-5 of the imidazole ring are prime locations for introducing different functional groups (e.g., halogens, alkyls, aryls) to modulate the molecule's properties and interactions.
Modification of the Acetic Acid Moiety: The carboxylic acid can be converted to esters, amides, or other bioisosteres to alter polarity, cell permeability, and binding interactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1-ethyl-1H-imidazol-2-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via N-alkylation of imidazole derivatives. A common route involves reacting tert-butyl chloroacetate with 1-ethylimidazole under mild, non-aqueous conditions, followed by ester cleavage using titanium tetrachloride . Optimization includes:
- Temperature : 25–50°C to balance reactivity and side reactions.
- Catalyst : Use of triethylamine to stabilize intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
- Data Table :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | 1-ethylimidazole, tert-butyl chloroacetate, DMF | 70–75 | 90% |
| Ester cleavage | TiCl4, CH2Cl2 | 80–85 | 95% |
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Key parameters:
- Resolution : ≤1.0 Å for accurate bond-length determination.
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Validation : R-factor <0.05 and wR-factor <0.10 ensure reliability .
Q. What analytical techniques are recommended to assess purity and quantify this compound?
- Methodology :
- HPLC : C18 column (4.6 × 250 mm), mobile phase: acetonitrile/0.1% TFA (70:30), UV detection at 254 nm .
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 1.35 (t, J=7.2 Hz, -CH2CH3), δ 4.25 (q, J=7.2 Hz, -CH2-), δ 7.45 (s, imidazole-H) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., neurotoxicity vs. therapeutic potential)?
- Methodology :
- Meta-analysis : Aggregate data from PubChem, ECHA, and peer-reviewed studies to identify confounding variables (e.g., assay conditions, cell lines) .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like GABA receptors or enzymes (e.g., COX-2) .
- Dose-response studies : In vitro assays (IC50/EC50 determination) under standardized conditions (e.g., pH 7.4, 37°C) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in imidazole derivatives?
- Methodology :
- Analog synthesis : Modify the ethyl group (e.g., replace with methyl, propyl) and evaluate changes in solubility/logP (HPLC-MS) .
- DFT calculations : Gaussian 09 to model electronic properties (HOMO-LUMO gaps) and correlate with bioactivity .
- Data Table :
| Derivative | LogP | IC50 (μM) against COX-2 |
|---|---|---|
| Ethyl | 1.2 | 12.5 ± 1.3 |
| Methyl | 0.9 | 8.7 ± 0.9 |
Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?
- Methodology :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
- Thermal stability : TGA/DSC analysis (5–300°C, 10°C/min) to identify decomposition points .
- Light sensitivity : Expose to UV (254 nm) and analyze photodegradation products .
Q. What computational tools are suitable for predicting metabolic pathways of this compound?
- Methodology :
- Software : Use SwissADME or ADMET Predictor to identify probable Phase I/II metabolism sites (e.g., hydroxylation of the ethyl group) .
- In silico cytochrome P450 modeling : Dock the compound into CYP3A4/2D6 active sites using Schrödinger Suite .
Methodological Considerations
- Contradictions addressed : notes neurotoxic potential, while suggests therapeutic uses; methodological answers emphasize systematic validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
